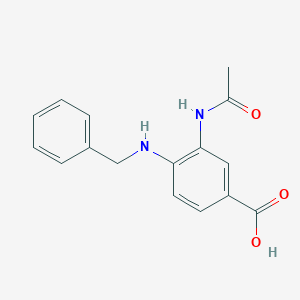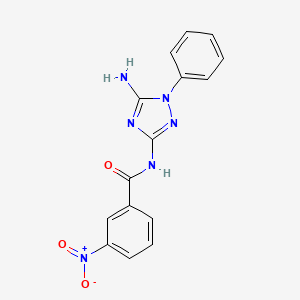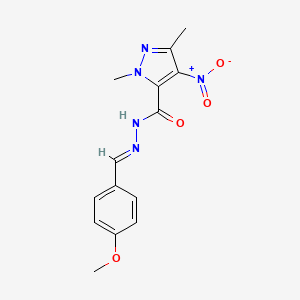
4-(2-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as CTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTQ belongs to the family of quinoline derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Organic Chemistry and Heterocyclic Compounds
Quinoxaline derivatives, including structures similar to 4-(2-chlorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, are significant in organic chemistry for their diverse applications. They serve as fundamental scaffolds in the synthesis of dyes, pharmaceuticals, and antibiotics. The heterocyclic compound's structure allows for versatile chemical reactions, making it a crucial component in developing novel organic compounds with potential therapeutic properties (Pareek & Kishor, 2015).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, quinoline derivatives, closely related to the specified compound, are explored for their anticorrosive properties and potential pharmaceutical applications. Their ability to form stable chelating complexes with metallic surfaces has led to investigations into their use as anticorrosive materials. Moreover, the electron-rich structure of quinoline derivatives makes them attractive for studying their biological activities, including antitumoral properties, highlighting their importance in drug discovery and development (Verma, Quraishi, & Ebenso, 2020).
Environmental Science
The environmental impact of chlorophenols and similar compounds is a significant area of research. Studies focus on the fate of these compounds in the environment, including their potential sources, persistence, and effects on ecosystems. Research in this area aims to understand the environmental behavior of chlorophenols to mitigate their adverse effects on aquatic life and the broader ecosystem (Huntley et al., 1994).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, which share structural similarities with the specified compound, are utilized in the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for creating novel materials with applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The incorporation of such heterocyclic compounds into materials science underscores their versatility and potential for innovation in technology (Lipunova et al., 2018).
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-14-5-2-1-4-12(14)13-10-18(23)21-15-8-11(9-16(22)19(13)15)17-6-3-7-24-17/h1-7,11,13H,8-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMSZDGUGXJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)

![(3R*,4R*)-3-methyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5598267.png)
![(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5598272.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)




